molecular formula C13H23IO B133270 (1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol CAS No. 116535-65-0

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol

Cat. No.: B133270
CAS No.: 116535-65-0
M. Wt: 322.23 g/mol
InChI Key: UPOCHUQWLLGPLP-NAWOPXAZSA-N
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Description

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H23IO and its molecular weight is 322.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

The compound's structure and properties are examined in several studies. For instance, a study explored the chiroptical properties and absolute configurations of diastereomeric alcohols similar to the compound , which can be crucial in understanding their biological activity and interactions (Voloshina et al., 2004). Another study focused on the hydrogen bonding in certain terpenoid γ-keto acids and diastereomeric lactols, emphasizing the importance of molecular interactions in defining the physical and chemical properties of compounds (Davison et al., 2005).

Synthetic Applications and Methodologies

The compound's structure suggests its potential relevance in synthetic organic chemistry. For instance, studies have explored the synthesis and utilization of similar structures in creating enantioenriched reagents and their addition to aldehydes (Johns et al., 2003), highlighting the importance of such compounds in stereochemical control and selectivity in synthesis. Another research focused on the stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives, a process crucial for creating compounds with specific three-dimensional structures (Viveros-Ceballos et al., 2017).

Biochemical and Pharmacological Aspects

Although direct research on the biochemical and pharmacological applications of the specific compound was not found, studies on structurally similar compounds provide insights. For instance, a study investigated the cytotoxic effects of β-sitosterol and its oxidation products, highlighting the biological activity and potential therapeutic applications of sterol compounds (Martins et al., 2020). Moreover, the synthesis and in vitro antitumor activity of certain tertiary aminoalkanol hydrochlorides were explored, indicating the potential of similar structures in medicinal chemistry (Isakhanyan et al., 2016).

Properties

IUPAC Name

(1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCHUQWLLGPLP-NAWOPXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462802
Record name (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116535-65-0
Record name (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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